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molecular formula C17H20N2 B193184 1-Benzhydrylpiperazine CAS No. 841-77-0

1-Benzhydrylpiperazine

Cat. No. B193184
M. Wt: 252.35 g/mol
InChI Key: NWVNXDKZIQLBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05147876

Procedure details

11.2 g (98 mmoles) of 1-formylpiperazine was added to 10 g (49 mmoles) of chlorodiphenylmethane, and the solution was stirred at room temperature for 48 hours, and the mixture was extracted with water and methylene chloride. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography, and 8.9 g (31.9 mmoles) of the resulting formyl compound was dissolved in 100 ml of ethanol, and 6.5 g (64 mmoles) of conc. hydrochloric acid was added, and the solution was refluxed for 1 hour. Then, the solvent was evaporated under reduced pressure, and the residue was extracted with K2CO3 /water/CH2C2. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give 6.8 9 (yield 55 %) of the desired product.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
formyl
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
55%

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=O.Cl[CH:10]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl>C(O)C>[C:11]1([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:3]2[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
10 g
Type
reactant
Smiles
ClC(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
formyl
Quantity
8.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water and methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with K2CO3 /water/CH2C2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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